N-[cyano(phenyl)methyl]acetamide
Description
N-[cyano(phenyl)methyl]acetamide is a substituted acetamide derivative featuring a cyano group attached to a benzyl moiety. These analogs are often synthesized via catalytic methods (e.g., Fe(III)-catalyzed reactions or photoredox conditions) and studied for their physicochemical and biological properties .
Properties
CAS No. |
39149-34-3 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-[cyano(phenyl)methyl]acetamide |
InChI |
InChI=1S/C10H10N2O/c1-8(13)12-10(7-11)9-5-3-2-4-6-9/h2-6,10H,1H3,(H,12,13) |
InChI Key |
MBNOLOZOQWTWLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[cyano(phenyl)methyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . The solvent-free reaction of aryl amines with ethyl cyanoacetate is also widely used .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts and reaction conditions is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-[cyano(phenyl)methyl]acetamide undergoes various types of chemical reactions, including condensation, substitution, and cyclization reactions. The active hydrogen on the C-2 position of the cyanoacetamide moiety allows it to participate in a variety of reactions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include alkyl cyanoacetates, aryl amines, and basic catalysts such as triethylamine . Reaction conditions often involve heating and stirring, with or without solvents, depending on the desired product.
Major Products Formed: The major products formed from reactions involving this compound are often heterocyclic compounds. For example, the reaction with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can yield pyrrole derivatives . Other reactions can produce pyridines, thiophenes, and other heterocyclic structures .
Scientific Research Applications
N-[cyano(phenyl)methyl]acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals . In biology and medicine, derivatives of cyanoacetamides have shown potential as chemotherapeutic agents due to their diverse biological activities . The compound is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[cyano(phenyl)methyl]acetamide involves its ability to act as a nucleophile due to the presence of the cyano and acetamide groups. These functional groups enable the compound to participate in various condensation and substitution reactions, leading to the formation of biologically active heterocyclic compounds . The molecular targets and pathways involved depend on the specific derivatives and their applications in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare N-[cyano(phenyl)methyl]acetamide with key analogs, focusing on substituent effects, synthetic methodologies, physical properties, and biological activities.
Substituent Variations and Structural Conformation
The orientation of aromatic rings and substituents significantly impacts molecular conformation. For example:
- N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide exhibits a dihedral angle of 82.10° between the naphthalene and benzene rings, while N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide shows a slightly larger angle (82.50°) due to steric effects of the methyl group .
- The cyano group in this compound likely introduces electron-withdrawing effects, altering reactivity compared to methoxy- or nitro-substituted analogs (e.g., N-[(4-methoxyphenyl)(2-hydroxy-naphthalen-1-yl)-methyl]acetamide in ).
Table 1: Substituent Effects on Dihedral Angles
Physical and Chemical Properties
- Melting Points: Sulfonylmethyl acetamides () exhibit higher melting points (104–135°C) compared to alkylated analogs (e.g., N-Benzyl-2-(methyl(phenyl)amino)acetamide, a liquid at room temperature) due to enhanced intermolecular forces .
- Solubility : Polar substituents (e.g., methoxy or hydroxy groups) improve aqueous solubility, whereas hydrophobic groups (e.g., trifluoromethyl in 6d ) favor organic solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
